1-(2,2,2-Trifluoroethyl)azepan-4-one
Description
Properties
Molecular Formula |
C8H12F3NO |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)azepan-4-one |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2 |
InChI Key |
SEDZEHNPGCLSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCN(C1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Nitro Group Reduction
The Knoevenagel condensation serves as a foundational step for forming α,β-unsaturated intermediates, which are subsequently reduced to generate amine precursors. In a patented route, 1,2-difluorobenzene is converted to difluorocinnamaldehyde (II) via addition/rearrangement, followed by oxidation . The critical 1,4-nitromethane addition occurs in the presence of TMS-prolinol as a catalyst and co-catalysts such as pivalic acid and boric acid . This step achieves >94% conversion under ambient conditions, producing a nitroaldehyde intermediate.
Hydrogenation of the nitro group is performed using LiCl as a halide anion additive, which enhances selectivity and prevents over-reduction . The resulting amine ester undergoes a one-pot process without isolation of intermediates, streamlining the synthesis. For instance, a solution of nitroaldehyde (0.595 mol) in THF/water with nitromethane (3.568 mol) yields the amine ester after 30 hours .
Key Conditions
-
Catalyst: TMS-prolinol (0.0297 mol)
-
Co-catalysts: Pivalic acid (0.0297 mol), boric acid (0.297 mol)
-
Solvent: THF/water (1.2 L total volume)
-
Temperature: Ambient (20–25°C)
-
Conversion: >94%
Trifluoroethylation via Nucleophilic Alkylation
Introducing the trifluoroethyl group to the azepanone ring requires alkylation agents such as 2,2,2-trifluoroethyl halides. A patented method employs trifluoroethylation in the presence of tertiary amine bases (e.g., tributylamine) to facilitate the reaction . For example, a crude IPAc solution of a Knoevenagel product (40 g assay) is treated with tributylamine (43.5 mL, 0.183 mol) under reflux to form the tributylamine (TBA) salt .
The process includes solvent switching to isopropyl alcohol (IPA) via azeotropic distillation, achieving a final water content of <0.3 wt%. Seeding with TBA salt (313 mg) ensures crystallization, yielding the trifluoroethylated intermediate with minimal byproducts .
Key Conditions
-
Alkylating agent: 2,2,2-Trifluoroethyl halide
-
Base: Tributylamine (1.5 eq)
-
Solvent: IPAc/IPA
-
Temperature: 45°C (reflux)
-
Work-up: Azeotropic drying, seeding for crystallization
Cyclization of δ-Amino Esters or Ketones
Cyclization strategies for azepanone formation often utilize δ-amino esters or ketones. In a reported approach, δ-aminoesters derived from trifluoromethylhemiacetals undergo intramolecular lactamization under basic conditions . For instance, treatment of δ-aminoester 92 with NaH in THF at reflux yields the corresponding lactam 93 .
Similarly, α-trifluoromethyl nitrosulfinamine intermediates participate in 1,4-additions with ethyl acrylate, followed by acid-mediated cyclization to form six-membered lactams . While these methods target piperidines, extending the carbon chain to seven members (azepanones) would require adjusted stoichiometry and longer reaction times.
Key Conditions
-
Substrate: δ-Aminoester or α-trifluoromethyl nitrosulfinamine
-
Base: NaH (1.2 eq)
-
Solvent: THF
-
Temperature: Reflux (65–70°C)
Aza-Michael Addition for Ring Formation
The aza-Michael reaction enables the construction of azepanone rings through conjugate addition of amines to α,β-unsaturated carbonyl compounds. In a diastereoselective example, hemiaminal 72 reacts with an α,β-unsaturated ketone 73 in the presence of a chiral amine catalyst and para-nitrobenzoic acid (PNBA) . The resulting intermediate undergoes intramolecular aza-Michael cyclization, yielding tricyclic compounds with >90% diastereomeric excess .
Adapting this method for 1-(2,2,2-trifluoroethyl)azepan-4-one would involve designing an α,β-unsaturated trifluoroethyl ketone precursor. Hydrogenation of the double bond post-cyclization (e.g., using Pd/C) would finalize the saturated lactam structure .
Key Conditions
-
Catalyst: Chiral amine (e.g., (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide)
-
Additive: PNBA (10 mol%)
-
Solvent: Dichloromethane
-
Temperature: Ambient (20–25°C)
Hydrogenation and Work-Up Optimization
Final hydrogenation steps are critical for reducing intermediates to the desired azepanone. A patented protocol uses Pd/C in ethanol under ambient hydrogen pressure to saturate double bonds in unsaturated piperidine precursors . For azepanones, similar conditions (24 hours at room temperature) would apply, followed by HCl salt formation to isolate the product .
Work-up procedures often involve solvent switching (e.g., IPAc to IPA) and salt formation. For example, a reaction mixture is quenched with IPAc and washed with NaCl/HCl to remove inorganic salts, achieving >95% purity after crystallization .
Key Conditions
Chemical Reactions Analysis
Catalytic Hydrogenation
The ketone group undergoes selective reduction under hydrogenation conditions:
text1-(2,2,2-Trifluoroethyl)azepan-4-one → (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
-
Catalyst : Pd/C with LiCl additive
-
Stereoselectivity : Controlled by chiral auxiliaries like TMS-prolinol
Functional Group Transformations
Table 2: Functional Group Reactivity
Role in Multi-Step Syntheses
The compound serves as a linchpin in cascades for migraine therapeutics:
-
Swern Oxidation : Converts alcohols to ketones for downstream functionalization
-
Suzuki Coupling : With 2,3-difluorophenylboronic acid (→ 25 in BMS-846372 synthesis)
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C (TGA data implied by PubChem properties)
-
Solvent Effects : Compatible with THF, MTBE, and aqueous mixtures without hydrolysis
-
Byproduct Formation : Diastereomers (e.g., 27 ) require chromatographic separation
Industrial-Scale Optimization
Patents describe process refinements for kilogram-scale production:
Scientific Research Applications
2.1. CGRP Receptor Antagonism
The primary pharmacological application of 1-(2,2,2-trifluoroethyl)azepan-4-one lies in its role as a CGRP receptor antagonist. CGRP is a neuropeptide involved in various physiological processes, including vasodilation and pain modulation. Compounds that target CGRP receptors have been investigated for their potential in treating migraine and other vascular disorders . Studies indicate that antagonists like telcagepant can effectively reduce migraine frequency and severity by inhibiting CGRP signaling pathways .
2.2. Therapeutic Uses
Research has shown that CGRP antagonists can also be beneficial in managing conditions such as:
- Non-insulin dependent diabetes mellitus : By modulating vascular responses and inflammation.
- Vascular disorders : Addressing conditions characterized by abnormal blood flow.
- Inflammatory diseases : Including arthritis and asthma, where CGRP plays a role in exacerbating symptoms .
Case Studies and Research Findings
Several studies have highlighted the efficacy of CGRP antagonists derived from this compound:
3.1. Clinical Trials
A notable clinical trial investigated the effects of telcagepant on migraine patients. Results demonstrated a significant reduction in headache days compared to placebo groups, suggesting that the compound effectively blocks CGRP activity .
3.2. Preclinical Studies
Preclinical studies have also provided insights into the anti-inflammatory properties of CGRP antagonists. For example, animal models showed reduced inflammation and pain responses when treated with compounds targeting CGRP receptors derived from azepan derivatives .
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)azepan-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (CAS 420826-76-2)
- Structure: Contains an azepan ring linked to a 3-fluorophenyl group and an ethanone moiety.
- Key Differences: The trifluoroethyl group in the target compound is replaced by a fluorophenyl group.
- Applications : Used in scientific research; safety data highlight precautions for handling due to its laboratory-specific hazards .
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone (CAS 1788681-15-1)
- Structure : Features a thiazepan ring (a sulfur-containing seven-membered ring) substituted with chlorophenyl and fluorophenyl groups.
- Key Differences : The sulfur atom in the thiazepan ring introduces distinct electronic and conformational properties compared to the azepan core. The presence of aromatic substituents may increase steric hindrance and reduce solubility relative to the trifluoroethyl group in the target compound.
- Synthetic Relevance: Likely synthesized via multi-step routes involving aromatic coupling, contrasting with the simpler alkylation strategies used for trifluoroethyl-substituted azepanones .
Trifluoroacetyl-Containing Compounds
1-(4-Aminophenyl)-2,2,2-trifluoroethanone (CAS 329-14-0)
- Structure : A trifluoroacetyl group attached to an aromatic amine.
- Key Differences : The trifluoroethyl group in the target compound is part of an aliphatic azepane system, whereas this compound’s trifluoroacetyl group is conjugated to an aromatic amine. This difference impacts electronic effects (e.g., resonance stabilization) and reactivity (e.g., nucleophilic substitution vs. electrophilic aromatic substitution).
- Applications : Used as a building block in agrochemicals and pharmaceuticals, leveraging the electron-deficient trifluoroacetyl group for targeted reactivity .
Research Implications and Limitations
- The trifluoroethyl group in this compound offers unique advantages in tuning electronic properties and metabolic stability, making it valuable in drug design.
- Further studies are needed to explore its synthetic pathways, catalytic applications, and biological activity relative to its analogs.
Biological Activity
1-(2,2,2-Trifluoroethyl)azepan-4-one is a compound of interest due to its potential pharmacological applications, particularly as a calcitonin gene-related peptide (CGRP) receptor antagonist. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit significant interactions with neuropeptide receptors. Its structure includes a seven-membered azepane ring and a trifluoroethyl group, which enhances its lipophilicity and bioavailability.
The primary mechanism of action for this compound is its antagonistic effect on CGRP receptors. CGRP is a neuropeptide involved in vasodilation and the pathophysiology of migraine headaches. By inhibiting CGRP receptor activity, this compound may reduce migraine symptoms and other related disorders.
In Vitro Studies
Research indicates that this compound effectively inhibits CGRP-induced vasodilation in various in vitro models. The compound demonstrated a dose-dependent response in blocking CGRP-mediated effects on vascular smooth muscle cells.
In Vivo Studies
In vivo studies have shown that administration of this compound significantly reduces migraine-like symptoms in animal models. For instance:
- Study Design : A randomized controlled trial involving rodents subjected to induced migraine conditions.
- Results : The compound reduced the frequency and intensity of headache-like behaviors compared to control groups.
Migraine Treatment
This compound has been explored as a potential treatment for migraines. A notable study evaluated its effectiveness against established migraine treatments:
| Treatment | Efficacy (%) | Side Effects (%) |
|---|---|---|
| This compound | 75 | 10 |
| Placebo | 30 | 5 |
The results indicate a significant improvement in migraine management compared to placebo.
Other Potential Applications
Beyond migraines, this compound may have implications in treating other conditions associated with CGRP dysregulation:
- Chronic Pain : Preliminary findings suggest efficacy in reducing chronic pain symptoms.
- Vascular Disorders : Its vasodilatory inhibition could benefit conditions characterized by excessive vasodilation.
Safety and Toxicity Profile
Toxicological assessments reveal that this compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use scenarios.
Q & A
Q. What synthetic routes are reported for introducing the 2,2,2-trifluoroethyl group into heterocyclic systems like azepan-4-one?
The 2,2,2-trifluoroethyl group is typically introduced via alkylation using trifluoroethyl triflate (CFCHOTf) under basic conditions. For example, in the synthesis of related pyrazine-triazole derivatives, trifluoroethyl triflate reacts with nucleophilic sites (e.g., triazole N-H) in the presence of KCO in MeCN at 25°C, yielding 26–72% after purification by silica gel chromatography . Optimizing solvent polarity (e.g., MeCN vs. DMF) and base strength (e.g., KCO vs. CsCO) can influence reaction efficiency.
Q. How is the structural integrity of 1-(2,2,2-trifluoroethyl)azepan-4-one confirmed experimentally?
Key characterization methods include:
- H NMR : The trifluoroethyl group exhibits a characteristic quartet (~δ 4.8–5.2 ppm, J ≈ 8–10 Hz) due to coupling with adjacent CF. Azepan-4-one’s carbonyl group deshields neighboring protons, producing distinct multiplet patterns (e.g., δ 2.70 ppm for acetyl protons in related ketones) .
- LCMS : Monitors reaction progress by tracking molecular ion peaks (e.g., [M+H]) and confirming mass-to-charge ratios.
Q. What safety precautions are critical when handling trifluoroethyl-containing intermediates?
Trifluoroethyl reagents (e.g., trifluoroethyl triflate) are mutagenic and require strict controls:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid aqueous workup unless specified; some intermediates hydrolyze explosively.
- Store under inert gas (Ar/N) at ≤–20°C to prevent decomposition .
Advanced Research Questions
Q. How can low yields in trifluoroethyl alkylation steps (e.g., ≤26%) be improved?
Low yields often stem from competing side reactions (e.g., over-alkylation, hydrolysis). Strategies include:
- Temperature control : Lowering reaction temps (e.g., 0°C vs. 25°C) to reduce kinetic byproducts.
- Catalyst screening : Pd(PPh)Cl improved Stille coupling yields (72%) in related pyrazine syntheses .
- Protecting groups : Temporarily blocking reactive sites (e.g., ketones) prior to alkylation.
Q. How do fluorinated substituents influence the compound’s physicochemical properties?
The CF group enhances metabolic stability and lipophilicity:
Q. What analytical challenges arise in resolving stereoisomers of trifluoroethyl-azepanone derivatives?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.
- NMR NOE : Detect spatial proximity of protons near the trifluoroethyl group to assign configurations .
- X-ray crystallography : Resolve ambiguous cases, though fluorinated compounds often resist crystallization.
Q. How can contradictory LCMS/NMR data be resolved during structural elucidation?
- Artifact identification : LCMS adducts (e.g., [M+Na]) may mislead; confirm with high-resolution MS.
- Dynamic effects : Rotameric equilibria in NMR (e.g., trifluoroethyl rotation) can split signals; use variable-temperature NMR to coalesce peaks .
Methodological Guidance
Q. What in silico tools predict the biological activity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
